alpha-Vetivone

Catalog No.
S575300
CAS No.
15764-04-2
M.F
C15H22O
M. Wt
218.33 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Vetivone

CAS Number

15764-04-2

Product Name

alpha-Vetivone

IUPAC Name

(4R,4aS)-4,4a-dimethyl-6-propan-2-ylidene-4,5,7,8-tetrahydro-3H-naphthalen-2-one

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11H,5-7,9H2,1-4H3/t11-,15+/m1/s1

InChI Key

NIIPDXITZPFFTE-ABAIWWIYSA-N

SMILES

CC1CC(=O)C=C2C1(CC(=C(C)C)CC2)C

Canonical SMILES

CC1CC(=O)C=C2C1(CC(=C(C)C)CC2)C

Isomeric SMILES

C[C@@H]1CC(=O)C=C2[C@]1(CC(=C(C)C)CC2)C

The exact mass of the compound alpha-Vetivone is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of sesquiterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

alpha-Vetivone (CAS 15764-04-2) is a structurally rigid oxygenated sesquiterpene ketone derived from the roots of Chrysopogon zizanioides. Characterized by a high boiling point (est. 332°C), high lipophilicity (XLogP3-AA ~3.1), and an ultra-low vapor pressure (0.0001 hPa at 20°C), it exhibits exceptional thermodynamic stability[1]. In industrial and research procurement, pure alpha-vetivone is prioritized over crude extracts as a high-precision analytical standard for essential oil profiling, a stable marker in reactive chemical processing, and a high-tenacity fixative in advanced chemical formulations [2].

Substituting pure alpha-vetivone with crude vetiver oil (a UVCB substance) or its structural isomer beta-vetivone introduces severe process and analytical liabilities. Crude vetiver oil contains over 150 variable sesquiterpenoid components—including khusimol, isovalencenol, and beta-vetivone—whose ratios fluctuate drastically based on geographic origin and distillation methods, making batch-to-batch reproducibility impossible for precise formulation or GC-MS calibration [1]. Furthermore, substituting with beta-vetivone fails in targeted applications because the distinct stereochemistry of alpha-vetivone governs its specific thermodynamic binding parameters and its chemical inertness during downstream processing, such as acetylation [2]. Procurement of the exact, high-purity compound is mandatory to eliminate co-elution interference and ensure predictable reaction kinetics.

Ultra-Low Vapor Pressure for Formulation Fixation

alpha-Vetivone possesses an exceptionally low vapor pressure of 0.0001 hPa at 20°C, classifying it as an ultra-slow evaporating compound [1]. When compared to standard mid-note cyclic ketones (such as alpha-ionone, which exhibits a vapor pressure roughly two to three orders of magnitude higher), alpha-vetivone demonstrates significantly enhanced retention in matrix formulations [2]. This thermodynamic property allows it to effectively slow the evaporation rate of highly volatile co-ingredients, acting as a structural anchor in complex mixtures.

Evidence DimensionVapor Pressure at 20°C
Target Compound Data0.0001 hPa
Comparator Or BaselineStandard mid-note ketones (e.g., ionones) at ~0.01 - 0.1 hPa
Quantified Difference100x to 1000x lower volatility
ConditionsStandard ambient temperature and pressure (20°C)

Provides quantifiable physical evidence for procuring alpha-vetivone as a high-performance fixative to extend the functional lifespan of volatile chemical blends.

Elimination of Co-Elution in Analytical Calibration

In GC-MS profiling of essential oils, utilizing pure alpha-vetivone as an analytical standard provides a singular, unambiguous retention index, whereas crude vetiver oil presents a highly congested chromatogram with over 150 overlapping peaks [1]. Because alpha-vetivone typically constitutes only 2.42% to 4.87% of the native oil alongside closely eluting isomers like beta-vetivone and vetiselinenol, relying on enriched fractions or crude baselines introduces significant quantification errors [2]. High-purity alpha-vetivone eliminates these co-elution artifacts, ensuring linear calibration curves for regulatory compliance.

Evidence DimensionChromatographic Peak Resolution
Target Compound DataSingle distinct retention peak (>98% purity standard)
Comparator Or BaselineCrude vetiver oil (2.42% - 4.87% target concentration amid >150 compounds)
Quantified DifferenceElimination of >90% of isobaric and isomeric co-elution interference
ConditionsGC-MS / GC-FID quantitative profiling

Essential for QA/QC laboratories that require exact standardization and IFRA compliance testing without the baseline noise of UVCB mixtures.

Chemical Stability Under Aggressive Esterification

During the industrial synthesis of vetiveryl acetate, crude vetiver extracts are subjected to aggressive acetylation using acetic anhydride and phosphoric acid at 100–120 °C. Under these harsh conditions, sesquiterpene alcohols like vetiverol and khusimol undergo near-complete conversion to their respective acetates[1]. In contrast, the rigid ketone structure of alpha-vetivone remains chemically inert and structurally intact, maintaining its native concentration (approx. 2.42% to 4.87%) in the final processed mixture [2]. This differential reactivity highlights its exceptional stability in acidic, high-temperature environments.

Evidence DimensionStructural Integrity Post-Acetylation
Target Compound Dataalpha-Vetivone (Ketone) remains 100% unreacted
Comparator Or BaselineVetiverol / Khusimol (Alcohols) undergo near-complete conversion to acetates
Quantified DifferenceComplete retention of native structure vs. total chemical transformation
ConditionsAcetic anhydride + phosphoric acid at 100–120 °C

Demonstrates the compound's processability and suitability as a stable internal marker or inert additive in reactive chemical processing.

Analytical Standardization for IFRA Compliance

Due to the elimination of co-elution interference, pure alpha-vetivone is a highly reliable reference standard for GC-MS calibration. QA/QC laboratories procure it to accurately quantify vetiver oil batches, ensuring compliance with International Fragrance Association (IFRA) regulations and standardizing UVCB materials prior to commercial use [1].

Stable Internal Marker in Reactive Processing

Because it remains structurally intact under harsh acidic and high-temperature esterification conditions (100–120 °C), alpha-vetivone is utilized as an inert internal marker during the synthesis of vetiveryl acetate and other modified essential oils. Process chemists rely on it to monitor reaction progress and calculate the conversion rates of reactive alcohols [2].

Extended-Release Matrix Formulation

Leveraging its ultra-low vapor pressure (0.0001 hPa) and high lipophilicity (XLogP3-AA ~3.1), alpha-vetivone is procured for high-end chemical and cosmetic formulations. It acts as a high-performance fixative, anchoring highly volatile top notes and ensuring a controlled, extended-release profile in complex mixtures [3].

XLogP3

3.1

UNII

WA62V77MMV

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 64 of 88 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 24 of 88 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15764-04-2

General Manufacturing Information

2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethylidene)-, (4R,4aS)-: INACTIVE

Dates

Last modified: 02-18-2024

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